Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate
Description
Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is a bicyclic compound featuring a fused [3.2.0]heptane core, a benzyl substituent at the 3-position, and two ethyl ester groups at the 1- and 5-positions. Its molecular formula is C₁₉H₂₅NO₄ (molecular weight: 331.42 g/mol) .
Properties
IUPAC Name |
diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-3-23-16(21)18-10-11-19(18,17(22)24-4-2)14-20(13-18)12-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3/t18-,19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQLRRDZXOCKSJ-KDURUIRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC1(CN(C2)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CC[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amines and features a bicyclo[3.2.0] framework with two carboxylate ester groups. Its molecular formula is C15H19N2O4, with a molecular weight of approximately 295.33 g/mol.
Pharmacological Effects
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Analgesic Properties : Some studies have reported analgesic effects in animal models, indicating its potential as a pain management agent.
The mechanisms underlying the biological activity of this compound are still under investigation. However, the following pathways have been proposed:
- Receptor Modulation : Interaction with various neurotransmitter receptors may mediate its neuroprotective and analgesic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic properties.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both organisms.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant reduction in neuronal cell death compared to controls, suggesting protective effects against oxidative damage.
Data Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bicyclo[3.2.0]heptane scaffold is shared with several derivatives, but substituent variations significantly alter physicochemical and biological properties:
Table 1: Structural and Functional Comparisons
Key Observations:
- Ester Groups : Replacement of ethyl esters (target compound) with methyl esters (e.g., rel-Methyl analog ) reduces molecular weight and may alter lipophilicity.
- Amino vs.
Physicochemical Properties
- Crystallinity and Stability: The target compound’s benzyl group and ethyl esters likely enhance crystalline stability compared to smaller substituents (e.g., methyl). notes that similar bicyclic systems stabilize via intramolecular hydrogen bonds and π-π stacking .
- Stereochemical Impact : The (1S,5R) configuration may influence receptor binding compared to racemic analogs, as seen in Marizomib’s enantiomer-specific proteasome inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
